Diethyl 2-butylcycloprop-2-ene-1,1-dicarboxylate
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Overview
Description
Diethyl 2-butylcycloprop-2-ene-1,1-dicarboxylate is a chemical compound with the molecular formula C13H20O4 It is a derivative of cyclopropane, featuring two ester groups and a butyl substituent on the cyclopropene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-butylcycloprop-2-ene-1,1-dicarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diethyl malonate with butyl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate undergoes cyclization to form the cyclopropene ring. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-butylcycloprop-2-ene-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can result in a variety of substituted cyclopropene derivatives .
Scientific Research Applications
Diethyl 2-butylcycloprop-2-ene-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclopropane derivatives.
Biology: The compound’s structural features make it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism by which diethyl 2-butylcycloprop-2-ene-1,1-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate: Similar in structure but with a phenyl group instead of a butyl group.
Diethyl cyclopropane-1,1-dicarboxylate: Lacks the butyl substituent and cyclopropene ring.
Uniqueness
The presence of the butyl group further enhances its versatility in synthetic and research applications .
Properties
CAS No. |
116441-71-5 |
---|---|
Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
diethyl 2-butylcycloprop-2-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C13H20O4/c1-4-7-8-10-9-13(10,11(14)16-5-2)12(15)17-6-3/h9H,4-8H2,1-3H3 |
InChI Key |
ZSQNQEMTGDGJLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC1(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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